bis((oxetan-3-yl)hydrazine), oxalic acid
Description
Contextualization of Oxetane (B1205548) Motifs in Contemporary Organic Synthesis
The oxetane ring, a four-membered cyclic ether, has garnered considerable interest in organic synthesis due to its unique combination of stability and reactivity. scielo.org.zaajol.infoacs.org Despite its inherent ring strain of approximately 106 kJ/mol, the oxetane core is surprisingly stable under many synthetic conditions. mdpi.com This stability, coupled with its ability to influence key physicochemical properties, has made it an attractive motif in medicinal chemistry. mdpi.comresearchgate.net The introduction of an oxetane can enhance aqueous solubility, metabolic stability, and permeability while reducing lipophilicity (logD). acs.orgresearchgate.net For instance, the incorporation of a 3-aminooxetane was shown to lower the logD by about 0.8 units compared to its cyclopropane (B1198618) and cyclobutane (B1203170) counterparts. acs.org
From a synthetic standpoint, the strained nature of the oxetane ring facilitates a variety of ring-opening and ring-expansion reactions, providing access to complex molecular architectures. scielo.org.zamdpi.com The C–O–C bond angle of approximately 90.2° exposes the oxygen's lone pair of electrons, making the oxetane an excellent hydrogen-bond acceptor and Lewis base. acs.orgmdpi.com This enhanced hydrogen bonding capability, superior to that of other cyclic ethers, is a key factor in its utility in drug design. acs.org The synthesis of oxetane-containing compounds has seen significant advancements, with methods ranging from intramolecular cyclizations and [2+2] photocycloadditions (the Paternò-Büchi reaction) to the functionalization of pre-existing oxetane building blocks. mdpi.comwikipedia.org
Significance of Hydrazine (B178648) Derivatives in Chemical Transformations
Hydrazine (H₂N−NH₂) and its derivatives are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. scielo.org.za They serve as important precursors in the synthesis of a wide array of linear and heterocyclic compounds. nih.govorganic-chemistry.org Hydrazine itself is a diacidic base, capable of forming hydrazinium (B103819) (+1) and hydrazinium (+2) salts with acids. scielo.org.zasciforum.net
Hydrazine derivatives are fundamental in various chemical transformations. The formation of hydrazones from aldehydes and ketones, for example, is a key step in the Wolff-Kishner reduction, a classic method for converting carbonyls to alkanes. researchgate.net The nucleophilicity of the nitrogen atoms in hydrazine makes them valuable reagents for constructing C-N bonds. mdpi.com Recent synthetic methodologies have focused on the efficient and selective synthesis of substituted hydrazines, including N-N cross-coupling reactions catalyzed by transition metals like nickel. google.com
In the pharmaceutical and agrochemical industries, hydrazine derivatives are integral to the structure of many active compounds, exhibiting a broad spectrum of biological activities. nih.gov For instance, isoniazid (B1672263) is a key anti-tuberculosis drug, while other derivatives have found use as antidepressants and antihypertensives. scielo.org.za The synthesis of complex hydrazine derivatives is an active area of research, with methods being developed for their direct reductive alkylation and arylation. mdpi.com
Role of Organic Acid Salts in Molecular Design and Crystal Engineering
The formation of salts from an organic acid and base is a fundamental strategy in molecular design, particularly in the field of crystal engineering. This approach allows for the tuning of a molecule's physicochemical properties, such as solubility, melting point, and stability, without altering its core covalent structure. The interaction between an acid and a base can result in either a co-crystal, held together by hydrogen bonds between neutral molecules, or a salt, formed by proton transfer. acs.org
Rationale for Investigating Bis((oxetan-3-yl)hydrazine), Oxalic Acid
The compound this compound represents a fascinating convergence of the chemical principles outlined above. The synthesis of this molecule combines the desirable properties of the oxetane motif with the reactive potential of a hydrazine linker, all stabilized and formulated as an oxalic acid salt.
The rationale for investigating this specific compound is multifold:
Synergistic Properties: The oxetane moieties are expected to impart improved solubility and metabolic stability, while the bis-hydrazine core provides a platform for further functionalization or for creating specific three-dimensional arrangements.
Molecular Scaffolding: The "bis" nature of the hydrazine component suggests its use as a symmetrical building block or a linker for creating larger, more complex molecules, such as polymers or metal-organic frameworks.
Crystal Engineering: The formation of an oxalic acid salt provides a means to control the solid-state properties of the molecule, which is crucial for applications in materials science and pharmaceuticals. The precise structure and hydrogen bonding network will be key determinants of its physical characteristics.
Overview of Foundational Literature on Related Structural Elements
The synthesis and reactivity of oxetanes have been extensively reviewed, with a focus on their application in medicinal chemistry. scielo.org.zaajol.infoacs.orgresearchgate.net These reviews detail numerous synthetic routes to substituted oxetanes and explore their impact on drug-like properties.
Similarly, the chemistry of hydrazine and its derivatives is well-documented. scielo.org.zanih.gov Research articles describe the synthesis of various mono- and bis-hydrazine compounds and their subsequent reactions. mdpi.com
The study of organic acid salts, particularly those involving hydrazine and oxalic acid, has also been a subject of investigation. For example, the crystal structure of dihydrazinium oxalate (B1200264), (N₂H₅)₂C₂O₄, has been determined, revealing a complex three-dimensional network of hydrogen bonds. scielo.org.zaajol.infosciforum.net In this structure, each oxalate anion is surrounded by six hydrazinium cations, highlighting the strong intermolecular forces at play. ajol.infosciforum.net These foundational studies provide a solid framework for predicting the synthesis, structure, and potential properties of the more complex this compound.
An in-depth examination of the synthetic pathways leading to this compound, a unique chemical entity, is presented. This article focuses exclusively on the methodologies for its synthesis, from the construction of the core oxetane building blocks to the final coupling with hydrazine and subsequent salt formation. The content is structured to provide a detailed and scientifically rigorous overview of the chemical strategies involved.
Properties
CAS No. |
2408963-35-7 |
|---|---|
Molecular Formula |
C8H18N4O6 |
Molecular Weight |
266.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Bis Oxetan 3 Yl Hydrazine , Oxalic Acid
The synthesis of the target compound, bis((oxetan-3-yl)hydrazine), oxalic acid, is a multi-step process that hinges on two key stages: the effective preparation of oxetan-3-yl building blocks and the subsequent coupling of these units to a hydrazine (B178648) core.
Advanced Structural Elucidation and Characterization
High-Resolution Spectroscopic Analysis for Structural Confirmation
Detailed spectroscopic data for bis((oxetan-3-yl)hydrazine), oxalic acid is not extensively available in the public domain. However, the following sections outline the standard high-resolution spectroscopic methods that would be utilized for its structural confirmation.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Comprehensive NMR analysis is crucial for the unambiguous assignment of the molecular structure and stereochemistry of this compound.
¹H NMR: In a suitable solvent such as DMSO-d₆, the proton NMR spectrum would be expected to show distinct signals corresponding to the oxetane (B1205548) ring protons and the hydrazine (B178648) protons. The protons on the oxetane ring would likely appear as complex multiplets due to spin-spin coupling. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum would provide key information on the carbon framework. Distinct signals would be expected for the different carbon atoms of the oxetane ring and the carboxylate carbon of the oxalate (B1200264). The chemical shifts of the oxetane carbons would confirm the cyclic ether structure.
Multi-Dimensional NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This 2D NMR technique would be used to establish the connectivity of protons within the oxetane rings by identifying correlations between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. It would be particularly useful in confirming the connectivity between the oxetan-3-yl moiety and the hydrazine nitrogen, as well as the ionic interaction with the oxalate.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Oxetane CH | Multiplet | ~60-70 |
| Oxetane CH₂ | Multiplet | ~70-80 |
| Hydrazine NH/NH₂ | Broad Singlet | - |
| Oxalate C=O | - | ~160-170 |
Note: This table represents expected values and is not based on reported experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes
Vibrational spectroscopy provides valuable insights into the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the hydrazine and the O-H and C=O bonds of the oxalic acid. The C-O-C stretching of the oxetane ring would also be a prominent feature.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the oxalate anion, which are often strong in the Raman spectrum.
Key expected vibrational modes are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazine) | Stretching | 3200-3400 |
| C-H (Oxetane) | Stretching | 2850-3000 |
| C=O (Oxalate) | Asymmetric Stretching | 1650-1700 |
| N-H (Hydrazine) | Bending | 1590-1650 |
| C-O-C (Oxetane) | Asymmetric Stretching | 1050-1150 |
Note: This table represents expected values and is not based on reported experimental data.
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of the compound, confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) would be suitable for this ionic compound. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information, likely showing the loss of the oxalate counter-ion and fragmentation of the oxetane rings.
X-ray Crystallography of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not publicly available, this section describes the type of information that would be obtained from such an analysis.
Determination of Molecular Conformation and Torsion Angles
X-ray crystallography would provide precise atomic coordinates, from which the exact conformation of the oxetane rings and the geometry of the hydrazine moieties can be determined. Key parameters such as bond lengths, bond angles, and torsion angles would be accurately measured. This would reveal the puckering of the oxetane rings and the relative orientation of the substituents.
Characterization of Intermolecular Interactions
There is currently no specific research data available in the public domain that characterizes the intermolecular interactions, such as hydrogen bonding networks or potential halogen bonds, within the crystalline structure of this compound. Studies on similar compounds, like dihydrazinium oxalate, indicate that the crystal packing is stabilized by intermolecular N-H···O and N-H···N hydrogen bonds. scielo.org.zascielo.org.za In these related structures, oxalate ions are linked through hydrogen bonds via hydrazinium (B103819) ions. scielo.org.zascielo.org.za However, without specific crystallographic studies on this compound, the precise nature of its hydrogen bonding cannot be confirmed.
Polymorphism and Co-crystallization Studies
Detailed investigations into the polymorphism or co-crystallization of this compound have not been reported in the available scientific literature. Therefore, no information is available on the existence of different crystalline forms or its behavior in co-crystal formation.
Advanced Diffraction Techniques
There is no evidence of the use of advanced diffraction techniques, such as neutron diffraction for the precise localization of hydrogen atoms, in the study of this compound. While neutron diffraction has been effectively used to investigate the hydrogen-bond network in analogous compounds like bis(glycinium) oxalate, similar analyses for the title compound are not present in the current body of scientific literature. nih.gov
Morphological Analysis
No morphological analyses, including studies using scanning electron microscopy (SEM) to determine the crystal habit of this compound, have been published.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can model the distribution of electrons and the energies of molecular orbitals.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bhu.ac.in By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
Geometry Optimization: The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For bis((oxetan-3-yl)hydrazine), oxalic acid, this would involve determining the bond lengths, bond angles, and dihedral angles of the ground state. While specific experimental data for this compound is not publicly available, DFT calculations on similar hydrazine (B178648) derivatives and heterocyclic compounds provide expected bond lengths and angles. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of a molecule; a larger gap suggests higher stability and lower reactivity. researchgate.net
For a molecule like this compound, the HOMO is expected to be localized on the electron-rich hydrazine moieties, while the LUMO may be distributed over the oxalic acid component or the oxetane (B1205548) rings.
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons and the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. Specific values for this compound would require dedicated computational studies.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate energy calculations and are often used as a benchmark for other methods. nih.gov For this compound, high-accuracy ab initio calculations could be employed to precisely determine properties like the intramolecular electron transfer rates, similar to studies on other bis(hydrazine) systems. nih.gov
Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. bhu.ac.in These theoretical spectra can aid in the identification and characterization of the compound. For instance, the calculated vibrational frequencies for the O-H and C=O stretching modes of the oxalic acid moiety and the C-O-C stretching of the oxetane rings would be key identifiers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Crystal Lattice Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular vibrations, and interactions within a crystal lattice. An MD simulation of this compound could reveal how the individual ions pack in the solid state and the nature of their collective motions.
Analysis of Intermolecular Interactions and Hydrogen Bonding Energetics
The oxalic acid and hydrazine components of the title compound are capable of forming strong hydrogen bonds. nih.gov These intermolecular interactions are crucial in determining the crystal structure and physical properties of the compound. Computational analysis can quantify the strength of these hydrogen bonds and other non-covalent interactions, such as van der Waals forces. Studies on oxalic acid have shown its ability to form multiple hydrogen-bonded complexes, which significantly influences its atmospheric and chemical behavior. nih.gov In the crystal lattice of this compound, a network of hydrogen bonds between the protonated hydrazine groups and the oxalate (B1200264) anions is expected to be the dominant cohesive force.
Reaction Mechanism Predictions and Energetics for Chemical Transformations
As of the latest available scientific literature, specific computational and theoretical studies detailing the reaction mechanism predictions and energetics for chemical transformations of this compound are not publicly documented. While research into the synthesis and reactivity of related compounds such as those containing oxetane or hydrazine moieties exists, dedicated computational investigations into the reaction pathways of this particular oxalic acid salt have not been reported.
Computational chemistry offers powerful tools to predict the feasibility and kinetics of chemical reactions. Methods like Density Functional Theory (DFT) are commonly employed to model reaction coordinates, identify transition states, and calculate activation energies, providing a deeper understanding of reaction mechanisms at the molecular level. Such studies are crucial for optimizing reaction conditions, predicting potential byproducts, and designing novel synthetic routes.
For analogous systems involving hydrazine derivatives, computational studies have elucidated mechanisms of condensation reactions, such as the formation of bis-azomethines from hydrazine and heterocyclic aromatic carbaldehydes. nih.govresearchgate.net These studies have revealed the role of intermediates like hemiaminals and the energetic barriers associated with addition and dehydration steps. nih.govresearchgate.net Similarly, the chemistry of oxetanes, including their synthesis and ring-opening reactions, has been a subject of interest due to their presence in medicinally relevant molecules. acs.org The inherent ring strain of the oxetane motif significantly influences its reactivity. acs.org
While direct data for this compound is unavailable, theoretical investigations could, in principle, shed light on several potential transformations. For example, computational models could predict the energetics of proton transfer from oxalic acid to the hydrazine nitrogen atoms, the stability of the resulting salt bridge, and the conformational landscape of the molecule. Furthermore, studies could explore potential decomposition pathways, such as those initiated by decarboxylation of the oxalate anion or reactions involving the oxetane rings.
Given the absence of specific research on this compound, the following table of potential computational data remains hypothetical and serves as an illustration of the types of insights such studies could provide.
Table 1: Hypothetical Energetic Data for a Postulated Transformation
| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Initial Proton Transfer | Protonated bis((oxetan-3-yl)hydrazine) | Not Applicable | Not Available |
| Ring Opening of Oxetane | Transition State 1 | Not Available | Not Available |
| Subsequent Rearrangement | Intermediate 1 | Not Available | Not Available |
Future computational studies are necessary to populate such tables with accurate data, thereby providing a comprehensive understanding of the chemical behavior of this compound. Such research would be valuable for applications where this compound might be used, including in materials science or as a precursor in organic synthesis.
Reactivity and Chemical Transformations
Acid-Base Chemistry and Proton Transfer Dynamics
The title compound is a salt formed from the reaction of a di-basic organic base, bis((oxetan-3-yl)hydrazine), with a di-protic acid, oxalic acid. Hydrazine (B178648) itself is a weaker base than ammonia (B1221849) and reacts with acids to form hydrazinium (B103819) salts. scielo.org.za The formation of dihydrazinium oxalate (B1200264) from hydrazine hydrate (B1144303) and oxalic acid is a known acid-base reaction. scielo.org.za In bis((oxetan-3-yl)hydrazine), oxalic acid, the two hydrazine nitrogen atoms are protonated by the oxalic acid, forming a bis(hydrazinium) oxalate salt.
The proton transfer dynamics in such a system are complex. Studies on protonated oxalate have investigated the infrared spectroscopy and proton transfer dynamics, revealing insights into the H-transfer motion and tunneling splittings. arxiv.orgresearchgate.net The presence of the oxetane (B1205548) rings in bis((oxetan-3-yl)hydrazine) would likely influence the electronic environment of the hydrazine nitrogens, potentially modulating their basicity compared to unsubstituted hydrazine. The protonated form of the compound in solution will exist in equilibrium with its conjugate base, and the extent of proton transfer will be dependent on the solvent and pH.
Reactions Involving the Hydrazine Functionality
The hydrazine moieties in bis((oxetan-3-yl)hydrazine) are nucleophilic and can participate in a variety of chemical transformations typical of hydrazines.
A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. researchgate.netorganic-chemistry.orglibretexts.org This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. In the case of bis((oxetan-3-yl)hydrazine), both hydrazine groups can react with carbonyl compounds, leading to the formation of bis(hydrazones). The reaction is typically catalyzed by a small amount of acid. researchgate.net
The general scheme for this reaction is as follows:
| Reactant A | Reactant B | Product |
|---|---|---|
| bis((oxetan-3-yl)hydrazine) | Aldehyde (R-CHO) | bis((oxetan-3-yl)hydrazone) of the aldehyde |
| bis((oxetan-3-yl)hydrazine) | Ketone (R-CO-R') | bis((oxetan-3-yl)hydrazone) of the ketone |
These condensation reactions are generally high-yielding and provide a straightforward method for derivatizing the parent compound. mdpi.com
Beyond condensation reactions, the hydrazine functionality can be derivatized in several other ways. Direct alkylation of hydrazine can be challenging due to overalkylation, but can sometimes be achieved with bulky electrophiles or activated alkenes. Acylation of hydrazines with acyl chlorides or anhydrides is a common method to form acyl hydrazides. organic-chemistry.org These reactions could potentially be applied to bis((oxetan-3-yl)hydrazine) to introduce a wide range of functional groups, although the presence of the two reactive hydrazine centers might necessitate the use of protecting groups for selective functionalization.
Further functionalization could also involve reactions such as the Wolff-Kishner reduction, where the hydrazone derivative is treated with a strong base to reduce the original carbonyl group to a methylene (B1212753) group. organic-chemistry.orgmasterorganicchemistry.com This highlights the synthetic utility of the hydrazine functionality in accessing a variety of molecular scaffolds. The development of methods for determining hydrazine in various matrices often relies on precolumn derivatization, underscoring the reactivity of the hydrazine group. nih.gov
Ring-Opening Reactions of the Oxetane Ring
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.orgnih.gov This reactivity provides a versatile handle for further chemical modifications. The ring-opening can be initiated by either nucleophiles or electrophiles.
The strained nature of the oxetane ring facilitates its opening by a wide range of nucleophiles. acs.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn In the case of the 3-substituted oxetane rings in bis((oxetan-3-yl)hydrazine), nucleophilic attack would be expected to occur at the less substituted C2 or C4 positions.
Common nucleophiles that can open the oxetane ring include:
C-nucleophiles: Organolithium and Grignard reagents.
N-nucleophiles: Amines.
O-nucleophiles: Alcohols and water, often under acidic or basic catalysis.
S-nucleophiles: Thiols.
Halogen nucleophiles: Halide ions. tandfonline.com
Hydride nucleophiles: Reducing agents like lithium aluminum hydride.
The general outcome of a nucleophilic ring-opening of an oxetane is the formation of a 1,3-difunctionalized propane derivative. For instance, reaction with an alcohol (R'OH) under acidic conditions would yield a 3-(alkoxy)-1-propanol derivative.
Activation of the oxetane ring with Lewis or Brønsted acids facilitates ring-opening, even with weak nucleophiles. tandfonline.comresearchgate.net The acid coordinates to the oxygen atom of the oxetane, making the ring more susceptible to nucleophilic attack. This activation is often a prerequisite for reactions with less reactive nucleophiles. tandfonline.com
Lewis acids such as BF3·OEt2 are commonly employed to catalyze the ring-opening of oxetanes. tandfonline.com Protic acids can also promote this reaction. researchgate.net In the context of this compound, the acidic counterion itself could potentially catalyze intramolecular or intermolecular ring-opening reactions, especially upon heating.
Electrophilic ring-opening can also lead to rearrangements and the formation of larger ring systems. The specific outcome of an electrophilically promoted ring-opening reaction is highly dependent on the reaction conditions and the nature of the nucleophile present. magtech.com.cnnih.govresearchgate.net
Thermal and Catalytic Ring-Opening Processes
The four-membered oxetane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. acs.orgbeilstein-journals.org This reactivity can be initiated either thermally or through catalysis, typically involving Lewis or Brønsted acids. researchgate.netresearchgate.net
Thermal Ring-Opening:
Thermally induced ring-opening of oxetanes generally requires high temperatures and can proceed through a concerted or stepwise mechanism, depending on the substitution pattern. For this compound, the presence of the hydrazine group at the 3-position is expected to influence the regioselectivity of the ring scission. The C-O bonds are polarized, and cleavage can lead to the formation of a 1,3-diol derivative after subsequent reaction with a nucleophile or rearrangement.
Catalytic Ring-Opening:
The ring-opening of oxetanes is more commonly achieved under milder conditions using catalysts. Lewis acids can coordinate to the oxygen atom of the oxetane ring, further polarizing the C-O bonds and facilitating nucleophilic attack. researchgate.netnih.gov Brønsted acids can also protonate the oxygen, leading to a similar activation. researchgate.net
In the context of this compound, the hydrazine moieties themselves are nucleophilic and could potentially participate in intramolecular ring-opening reactions, especially upon activation of the oxetane ring. For instance, acid catalysis could promote the intramolecular attack of a hydrazine nitrogen atom on one of the oxetane carbons, leading to the formation of a new heterocyclic system.
A general representation of a Lewis acid-catalyzed intramolecular ring-opening that could be envisioned for a similar 3-amido oxetane is shown below, which leads to the formation of a 2-oxazoline. nih.gov While the specific substrate is different, the principle of intramolecular cyclization via ring-opening is relevant.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| In(OTf)₃ | Toluene | Room Temp | 75 |
| Sc(OTf)₃ | Toluene | Room Temp | - |
| TsOH | Toluene | Room Temp | Low |
| HNTf₂ | Toluene | Room Temp | Low |
| This table is illustrative of catalytic conditions for the ring-opening of a 3-amido oxetane, as presented in a study by Reddy et al. nih.gov |
Thermal Decomposition Mechanisms and Pathways (Excluding Stability Data)
The thermal decomposition of this compound is anticipated to be a complex process involving the degradation of all three major components of the molecule. The decomposition pathway will likely be influenced by the atmosphere (inert or oxidative) under which the pyrolysis is conducted.
Based on the known thermal behavior of related compounds, a plausible decomposition sequence can be proposed:
Initial Decomposition of the Oxalic Acid Moiety: Oxalic acid and its salts are known to decompose upon heating. For instance, dihydrazinium oxalate is a known compound, and its thermal behavior has been studied. scielo.org.zascielo.org.za The decomposition of the oxalate portion would likely lead to the release of carbon dioxide and potentially carbon monoxide. The thermal decomposition of copper(II) oxalate, for example, yields copper metal under an inert atmosphere and copper(II) oxide in the presence of air. rsc.org
Decomposition of the Hydrazine Groups: Hydrazine and its derivatives are thermally unstable and can decompose to produce nitrogen and ammonia. nasa.gov The decomposition can be influenced by the presence of metal ions and the surrounding atmosphere. mdpi.com In an inert atmosphere, the decomposition of the hydrazine moieties in bis((oxetan-3-yl)hydrazine) would be expected to yield nitrogen gas. Under aerobic conditions, the formation of nitrogen oxides is also possible. nih.govresearchgate.net
Fragmentation of the Oxetane Rings: Following or concurrent with the decomposition of the acid and hydrazine parts, the remaining organic framework, including the oxetane rings, would fragment. This would likely result in the formation of a variety of smaller volatile organic compounds.
A possible generalized decomposition pathway under inert conditions could be:
This compound → N₂ + CO₂ + H₂O + Volatile organic fragments + Carbonaceous residue
The specific nature of the volatile organic fragments and the composition of the final residue would depend on the precise decomposition temperature and heating rate.
Complexation Chemistry with Metal Ions (if applicable to non-biological contexts)
The molecular structure of this compound contains multiple potential coordination sites, making it a versatile ligand for complexation with metal ions. Both the hydrazine and the oxalate moieties are well-known for their ability to form stable complexes with a wide range of metals.
Coordination Modes of the Hydrazine Ligand: The two hydrazine groups in the molecule can act as bidentate or bridging ligands. In many bis-hydrazine metal complexes, the hydrazine molecules bridge two metal centers, leading to the formation of polymeric structures. ias.ac.in Each hydrazine unit can coordinate to a metal ion through both of its nitrogen atoms.
Coordination Modes of the Oxalate Ligand: The oxalate anion is a classic chelating ligand, capable of coordinating to a metal ion in a bidentate fashion to form a stable five-membered ring. askfilo.com It can also act as a bridging ligand, connecting two or more metal centers.
The coordination geometry around the metal center would be determined by the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions. For example, with transition metals like cobalt, nickel, and zinc, the formation of octahedral complexes is common. ias.ac.inresearchgate.net
A summary of potential coordination behaviors is presented in the table below:
| Ligand Moiety | Potential Coordination Mode | Resulting Structure |
| Hydrazine | Bidentate, Bridging | Mononuclear, Polynuclear |
| Oxalate | Chelating, Bridging | Mononuclear, Polynuclear |
| Entire Molecule | Multidentate, Bridging | Coordination Polymer |
The study of such metal complexes is relevant for the development of new materials with interesting magnetic, catalytic, or structural properties. ias.ac.in
Applications in Advanced Chemical Sciences
Precursors in Complex Organic Synthesis
The unique structural arrangement of bis((oxetan-3-yl)hydrazine) makes it a promising precursor for the synthesis of intricate molecular architectures. The presence of two oxetane (B1205548) rings and a central hydrazine (B178648) unit offers multiple reactive sites for elaboration.
Building Blocks for Polycyclic Systems
The strained oxetane rings within bis((oxetan-3-yl)hydrazine) can serve as synthons for the construction of more complex polycyclic systems. The ring strain of the oxetane facilitates ring-opening reactions, which can be strategically employed to introduce new functionalities and build larger scaffolds. The hydrazine component can act as a linchpin, connecting two molecular fragments or participating in cyclization reactions to form nitrogen-containing heterocycles. This dual reactivity allows for the generation of diverse and complex molecular frameworks that are of interest in medicinal chemistry and drug discovery.
Reagents in Stereoselective Synthesis
The stereochemistry of the oxetane rings in bis((oxetan-3-yl)hydrazine) can be harnessed to influence the stereochemical outcome of chemical reactions. Chiral derivatives of this compound could potentially be used as chiral auxiliaries or ligands in asymmetric synthesis. The defined spatial orientation of the oxetane substituents can create a chiral environment that directs the approach of reagents, leading to the formation of a single or predominant stereoisomer. This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Role in Materials Science and Polymer Chemistry
The application of bis((oxetan-3-yl)hydrazine), oxalic acid extends beyond traditional organic synthesis into the realm of materials science, where its distinct structural features can be exploited to create novel materials with tailored properties.
Monomers or Cross-linking Agents for Polymer Synthesis
The bifunctional nature of bis((oxetan-3-yl)hydrazine), with its two oxetane rings, makes it an ideal candidate as a monomer for polymerization reactions. The ring-opening polymerization of the oxetane units can lead to the formation of polyethers with unique properties imparted by the hydrazine linkages. Furthermore, this compound can act as a cross-linking agent, introducing rigidity and altering the thermal and mechanical properties of various polymers. The incorporation of the polar oxetane and hydrazine groups can also enhance the adhesion and surface properties of the resulting polymer networks.
| Potential Polymerization Application | Function of bis((oxetan-3-yl)hydrazine) | Resulting Polymer Property |
| Ring-Opening Polymerization | Monomer | Polyether with hydrazine linkages |
| Cross-linking of Polymers | Cross-linking Agent | Increased rigidity and thermal stability |
Components in Supramolecular Architectures
The hydrazine moiety of the molecule can participate in hydrogen bonding and coordination chemistry, making it a valuable component for the construction of supramolecular assemblies. The oxalic acid counterion can also play a role in directing the self-assembly process through the formation of salt bridges and hydrogen-bonded networks. By carefully designing the interacting partners, it is possible to create well-defined, ordered structures such as gels, liquid crystals, or metal-organic frameworks (MOFs) with potential applications in sensing, catalysis, and gas storage.
Applications in Catalysis Research (e.g., as Ligands or Organocatalyst Components)
The molecular architecture of this compound suggests its potential as a versatile component in catalysis research, primarily functioning as a ligand for metal-catalyzed reactions or as a component in organocatalysis.
Hydrazine and its derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netresearchgate.net The two nitrogen atoms of the hydrazine moiety in bis((oxetan-3-yl)hydrazine) can act as a bidentate ligand, chelating to a metal center. The presence of two such hydrazine units could allow for the formation of polynuclear metal complexes or for one molecule to bridge two different metal centers. The oxetane rings, while primarily influencing the steric and electronic properties of the ligand, could also play a secondary role in catalysis. The ring strain in oxetanes can influence the conformational rigidity of the ligand, which in turn can impact the stereoselectivity of a catalytic reaction. illinois.edu
In the realm of organocatalysis, the hydrazine moiety can be a key functional group. For instance, hydrazine derivatives are used in the synthesis of hydrazones, which can act as organocatalysts for various transformations. chemrxiv.org The basic nature of the hydrazine nitrogens could also be exploited in base-catalyzed reactions.
The oxalic acid component of the compound is likely present as a salt with the basic hydrazine groups. In a catalytic context, the oxalate (B1200264) anion could act as a counterion to a cationic metal catalyst or potentially as a bidentate ligand itself. Oxalic acid has been noted to influence catalytic processes; for example, it can act as a sacrificial reducing agent or participate in the catalytic cycle of certain reactions, such as its degradation using a Pt/SiO2 catalyst. rsc.orgresearchgate.net
Table 1: Potential Catalytic Applications based on Component Functionality
| Component | Relevant Catalytic Function | Potential Application for this compound |
| bis(hydrazine) | Bidentate ligand formation with transition metals. researchgate.netresearchgate.net | Formation of metal complexes for cross-coupling reactions (e.g., Heck, Suzuki). nih.gov |
| Precursor to hydrazone organocatalysts. chemrxiv.org | Use in asymmetric synthesis as a chiral ligand precursor. | |
| Oxetane Ring | Steric and electronic modification of ligands. illinois.edu | Tuning selectivity in metal-catalyzed reactions. |
| Can act as a bioisostere for carbonyl or gem-dimethyl groups. nih.gov | Development of catalysts with improved properties. | |
| Oxalic Acid/Oxalate | Anionic ligand or counterion. wikipedia.orgbritannica.com | Stabilization of cationic metal centers in catalysis. |
| Can act as a co-catalyst or influence the reaction medium. researchgate.net | Modulation of catalytic activity and selectivity. |
Development of Novel Chemical Reagents
The unique combination of functional groups in this compound makes it an attractive starting material for the development of novel chemical reagents with tailored properties.
The hydrazine moieties are reactive functional groups that can undergo a variety of chemical transformations. For example, they can be reacted with aldehydes and ketones to form hydrazones, which are not only important in their own right but also serve as intermediates for the synthesis of other heterocyclic compounds. chemrxiv.org The N-N bond in hydrazine can also be cleaved under certain reductive conditions. acs.org
The oxetane rings are another key feature for derivatization. The strained four-membered ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of more complex, functionalized molecules. acs.orgrsc.org This reactivity can be exploited to introduce the oxetane-derived fragment into larger molecules, a strategy that is of growing interest in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane motif. nih.gov For instance, oxetanes are considered valuable bioisosteres for carbonyl and gem-dimethyl groups. nih.govnih.gov
The presence of oxalic acid suggests that the parent compound is a salt. This salt form can influence the solubility and handling properties of the bis((oxetan-3-yl)hydrazine) base. By exchanging the oxalate counterion, the properties of the resulting salt can be fine-tuned. Furthermore, the oxalic acid can be removed to liberate the free base, bis((oxetan-3-yl)hydrazine), for subsequent reactions where the presence of an acid is not desired.
Table 2: Potential for Novel Reagent Development
| Reagent Type | Synthetic Pathway from this compound | Potential Application of New Reagent |
| Complex Ligands | Reaction of the hydrazine moieties with other functional groups. | In asymmetric catalysis and materials science. |
| Heterocyclic Compounds | Cyclization reactions involving the hydrazine and other introduced functionalities. | As scaffolds for new pharmaceuticals or functional materials. |
| Functionalized Open-Chain Compounds | Nucleophilic ring-opening of the oxetane rings. rsc.org | As building blocks in organic synthesis. |
| Polymer Monomers | Polymerization involving the bifunctional nature of the molecule. | Development of novel polymers with unique properties. |
Advanced Analytical Methodologies for Compound Assessment
Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, GC)
Chromatographic methods are fundamental for assessing the purity and resolving potential isomers of "bis((oxetan-3-yl)hydrazine), oxalic acid". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, though their application to this compound would likely require method development based on the analysis of similar structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC would likely be the method of choice. Due to the polar nature of the hydrazine (B178648) moieties and the oxalic acid counter-ion, careful selection of the stationary phase and mobile phase composition is critical for achieving adequate retention and separation.
Stationary Phase: A C18 or a more polar embedded-phase column could be suitable. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might also be a viable option.
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acidic additive such as formic acid or trifluoroacetic acid to ensure good peak shape and suppress the ionization of the oxalic acid. helixchrom.com
Detection: A UV detector would be suitable for detection, as the hydrazine functional group may exhibit some UV absorbance. nih.gov However, for enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed, as these detectors are not dependent on the chromophoric properties of the analyte. helixchrom.com
Given that hydrazine derivatives can be challenging to analyze directly, a derivatization step might be necessary to improve chromatographic performance and detection sensitivity. nih.govresearchgate.net Reaction with an aldehyde or ketone, such as benzaldehyde (B42025), to form the corresponding hydrazone is a common strategy. nih.govwikipedia.org This would create a more hydrophobic and UV-active derivative, facilitating its separation and quantification by reversed-phase HPLC.
Gas Chromatography (GC)
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of "this compound" by GC is not feasible due to the non-volatile nature of the oxalic acid salt and the potential thermal instability of the hydrazine moieties. Therefore, derivatization is a mandatory step.
A common approach for the GC analysis of hydrazines is derivatization to form more volatile and stable products. researchgate.netresearchgate.net For instance, reaction with a ketone like acetone (B3395972) would yield the corresponding acetone azine, which is amenable to GC analysis. nih.gov The resulting derivative could then be separated on a suitable capillary column, such as one with a mid-polarity stationary phase, and detected by a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). cdc.gov
Isomeric Separation
The structure of "bis((oxetan-3-yl)hydrazine)" presents the possibility of stereoisomers. Chiral chromatography, either HPLC or GC with a chiral stationary phase, would be the definitive method for the separation and quantification of these isomers. The choice of the chiral selector would depend on the specific nature of the isomers and would likely require screening of various chiral columns.
Table 1: Postulated Chromatographic Conditions for the Analysis of bis((oxetan-3-yl)hydrazine) Derivatives
| Parameter | HPLC (after derivatization) | GC (after derivatization) |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume/Mode | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isothermal at 40°C | 50°C (1 min) to 250°C at 10°C/min |
| Detector | UV at 313 nm (for benzaldehyde derivative) or ELSD | Mass Spectrometer (MS) |
| Derivatizing Agent | Benzaldehyde | Acetone |
This table presents hypothetical conditions based on the analysis of similar compounds and would require experimental optimization.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, TGA-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of "this compound" and its potential impurities or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful technique for the analysis of this compound. It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.
Ionization: Electrospray Ionization (ESI) in positive ion mode would be expected to readily protonate the basic nitrogen atoms of the hydrazine moieties, allowing for the detection of the [M+H]+ ion of the free base.
Mass Analysis: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, would provide accurate mass measurements, enabling the determination of the elemental composition of the parent compound and any related substances.
Tandem MS (MS/MS): Fragmentation of the parent ion in a tandem mass spectrometer would yield characteristic product ions, providing valuable structural information to confirm the identity of the "bis((oxetan-3-yl)hydrazine)" moiety and to elucidate the structures of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
As previously mentioned, GC analysis of this compound requires prior derivatization. GC-MS would then be used to separate and identify the resulting derivatives. oup.com The mass spectrometer provides a "fingerprint" mass spectrum for the derivatized analyte, which can be used for positive identification. Selected Ion Monitoring (SIM) mode can be utilized for trace-level quantification of the compound or its impurities with high sensitivity and selectivity. oup.com
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
TGA-MS is a powerful hyphenated technique to study the thermal decomposition of materials. For "this compound," TGA would measure the mass loss as a function of temperature, while the MS would analyze the evolved gases.
A hypothetical TGA-MS analysis of this compound might reveal the following decomposition steps:
An initial mass loss at lower temperatures corresponding to the loss of water of hydration, if present.
Decomposition of the oxalic acid, which typically decomposes to carbon dioxide and carbon monoxide. chemicalforums.com
Decomposition of the "bis((oxetan-3-yl)hydrazine)" organic moiety at higher temperatures.
The mass spectrometer would identify the evolved gases at each stage, confirming the decomposition pathway. For example, the detection of m/z values corresponding to H₂O, CO, and CO₂ would support the proposed initial decomposition steps. Analysis of the fragments evolved at higher temperatures could provide insights into the breakdown of the oxetane (B1205548) and hydrazine structures. The thermal stability of the compound can be assessed by the onset temperature of decomposition. acs.org
Table 2: Expected Mass Spectrometric Data for bis((oxetan-3-yl)hydrazine)
| Technique | Ionization Mode | Expected Parent Ion (of free base) | Potential Key Fragment Ions |
| LC-MS | ESI (+) | [C8H18N4O2+H]+ | Ions resulting from cleavage of the N-N bond, loss of the oxetane ring, or fragmentation of the oxetane ring. |
| GC-MS (of acetone derivative) | EI (+) | Molecular ion of the acetone azine | Fragments characteristic of the derivatized hydrazine and oxetane structures. |
This table is predictive and would need to be confirmed by experimental data.
Spectroelectrochemical Studies for Redox Behavior
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-active species. For "this compound," this would involve monitoring spectroscopic changes (e.g., UV-Vis or IR) as the compound undergoes controlled oxidation or reduction at an electrode surface.
The hydrazine moiety is known to be electrochemically active and can be oxidized. nih.gov The unprotonated form of hydrazine is typically the electro-active species. nih.gov Studies on hydrazine derivatives have shown that oxidation can occur at the nitrogen-nitrogen bond. researchgate.net
A spectroelectrochemical study of "this compound" could provide valuable information on:
Redox Potentials: The formal potentials for the oxidation and/or reduction of the hydrazine moieties can be determined.
Reaction Mechanisms: By observing the formation and decay of intermediates through their spectroscopic signatures, the mechanism of the electrochemical reaction can be elucidated. For instance, the formation of radical cations or other transient species upon oxidation could be monitored.
Influence of the Oxetane Ring: The electron-withdrawing or -donating properties of the oxetane substituent could influence the redox potential of the hydrazine group. Spectroelectrochemical studies could quantify this effect. The stability of the oxetane ring under electrochemical conditions could also be assessed. acs.org
Cyclic voltammetry (CV) would be a key electrochemical technique used in these studies to identify the redox processes. The spectroelectrochemical setup would allow for the simultaneous acquisition of spectroscopic data at various applied potentials, providing a detailed picture of the electronic and structural changes occurring during the redox event. The electro-oxidation of hydrazine can sometimes be a self-inhibiting reaction due to local pH changes at the electrode surface, a phenomenon that could also be investigated for this compound. nih.gov
Future Research Directions and Unresolved Questions
Exploration of Novel Synthetic Pathways
The synthesis of bis((oxetan-3-yl)hydrazine), oxalic acid, while not extensively documented, can be logically inferred from established chemical principles. A plausible primary route involves the synthesis of the (oxetan-3-yl)hydrazine precursor, followed by its reaction with oxalic acid.
The synthesis of (oxetan-3-yl)hydrazine itself presents an initial challenge. A promising approach begins with the readily available oxetan-3-one. nih.govorganic-chemistry.org This ketone can undergo reductive amination with hydrazine (B178648) hydrate (B1144303). This reaction, likely catalyzed by an acid or a metal catalyst, would yield the desired (oxetan-3-yl)hydrazine. The synthesis of oxetan-3-one has been achieved through methods like the gold-catalyzed oxidative cyclization of propargyl alcohol. nih.govorganic-chemistry.org
Once (oxetan-3-yl)hydrazine is obtained, the formation of the oxalic acid salt is expected to be a straightforward acid-base reaction. Drawing an analogy from the well-studied reaction between hydrazine hydrate and oxalic acid to form dihydrazinium oxalate (B1200264), a 2:1 molar ratio of (oxetan-3-yl)hydrazine to oxalic acid in a suitable solvent would likely yield this compound. scielo.org.zascielo.org.zaresearchgate.netajol.info The reaction conditions, such as temperature and solvent, would be critical to optimize for high yield and purity, as temperature can influence whether a mono- or di-salt is formed. scielo.org.zascielo.org.za
Future research could explore alternative, more efficient synthetic strategies. One avenue could be the direct reaction of a suitable oxetane (B1205548) precursor, such as 3-bromooxetane (B1285879) or oxetane-3-yl tosylate, with an excess of hydrazine. This would be a nucleophilic substitution reaction, though it may be complicated by side reactions. Another innovative approach could involve the [2+2] cycloaddition of an appropriate alkene with a carbonyl compound to form the oxetane ring, followed by functional group transformations to introduce the hydrazine moiety. beilstein-journals.org
Investigation of Unprecedented Reactivity Profiles
The reactivity of this compound is anticipated to be rich and varied, stemming from the interplay between the oxetane ring, the hydrazine group, and the oxalate counter-ion.
The hydrazine component is a potent nucleophile and a reducing agent. It can participate in a variety of reactions, including condensation with aldehydes and ketones to form hydrazones, which are valuable intermediates in organic synthesis. mdpi.comsciforum.net The presence of two hydrazine moieties in the parent base, bis((oxetan-3-yl)hydrazine), opens up the possibility of forming bis-hydrazones, which could act as ligands for metal complexes or as building blocks for larger polymeric structures. The reactivity of the hydrazine group can also be influenced by coordination to the oxalate anion through hydrogen bonding.
The oxetane ring, a strained four-membered ether, is susceptible to ring-opening reactions under both acidic and basic conditions. acs.orgresearchgate.netnih.gov This reactivity provides a pathway to a diverse range of functionalized molecules. For instance, acid-catalyzed ring-opening with various nucleophiles could lead to the formation of 1,3-difunctional compounds. The proximity of the hydrazine group could also lead to intramolecular reactions, potentially forming novel heterocyclic systems.
Unprecedented reactivity could emerge from the synergistic action of the oxetane and hydrazine groups. For example, the hydrazine moiety could act as an internal nucleophile to facilitate the ring-opening of the oxetane under specific conditions, leading to unique rearrangement products. The oxalate counter-ion could also play a role in catalysis or in directing the stereochemical outcome of reactions.
Rational Design of Derivatives for Enhanced Chemical Properties
The modular nature of this compound allows for the rational design of a wide array of derivatives with tailored properties. The oxetane ring has been recognized as a valuable motif in medicinal chemistry, often used to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity. acs.orgnih.gov
By introducing substituents on the oxetane ring, it is possible to fine-tune the steric and electronic properties of the molecule. For example, the synthesis could start from substituted oxetan-3-ones to generate derivatives with alkyl, aryl, or fluoroalkyl groups on the oxetane ring. These modifications could enhance the compound's stability or alter its reactivity.
The hydrazine moiety can also be readily derivatized. Acylation, alkylation, or arylation of the hydrazine nitrogens can lead to a diverse family of compounds. For instance, reaction with acyl chlorides or anhydrides would produce stable hydrazides, while reaction with aldehydes or ketones would yield hydrazones. These derivatives could exhibit enhanced biological activity or serve as precursors for more complex molecular architectures.
Furthermore, the oxalic acid counter-ion can be replaced with other dicarboxylic acids or even with chiral acids to introduce specific functionalities or to resolve racemic mixtures of the bis((oxetan-3-yl)hydrazine) base. This would allow for the creation of a library of salts with varying physical and chemical properties.
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry can provide invaluable insights into the structure, bonding, and reactivity of this compound. Quantum chemical calculations can be employed to predict the three-dimensional structure of the salt, including the conformation of the oxetane rings and the hydrogen bonding network between the bis((oxetan-3-yl)hydrazinium) cations and the oxalate anion.
Furthermore, computational modeling can be used to investigate the reaction mechanisms of potential transformations. For example, the energy barriers for the ring-opening of the oxetane ring under different conditions can be calculated to predict the most favorable reaction pathways. The nucleophilicity and basicity of the hydrazine moieties can also be quantified, providing a basis for understanding their reactivity in various chemical transformations. These theoretical predictions can guide experimental work and accelerate the discovery of new reactions and applications.
Development of Advanced Materials with Controlled Architectures
The unique structural features of this compound make it a promising candidate for the development of advanced materials. The presence of two oxetane rings and two hydrazine groups in the parent base offers multiple points for polymerization.
Oxetanes are known to undergo ring-opening polymerization to produce polyethers with interesting properties. acs.org The bifunctional nature of bis((oxetan-3-yl)hydrazine) could lead to the formation of cross-linked polymers with enhanced thermal and mechanical stability. The resulting polyethers could find applications as coatings, adhesives, or in the formulation of solid polymer electrolytes.
The hydrazine moieties can also be utilized to construct novel materials. For example, the formation of bis-hydrazones with dialdehydes could lead to the synthesis of poly(hydrazone)s, which are known for their dynamic covalent nature and potential applications in self-healing materials and responsive systems.
Q & A
Q. What are the optimal synthetic conditions for preparing hydrazine-oxalic acid derivatives, and how do reaction parameters influence product purity?
The synthesis of hydrazine-oxalic acid derivatives (e.g., dihydrazinium oxalate) requires precise stoichiometry and temperature control. For example, dihydrazinium oxalate forms when hydrazine hydrate and oxalic acid are reacted in a 2:1 molar ratio in a water-alcohol mixture under ice-cold conditions (yield: 85%, mp 147°C). Reactions above 25°C yield monohydrazinium oxalate instead due to thermal decomposition . Methodological considerations:
- Use volumetric titration (e.g., KIO₃ under Andrews' conditions) to quantify hydrazine content.
- Monitor pH and solvent polarity to avoid side reactions.
Q. How can structural features of oxalic acid-hydrazine complexes be validated using spectroscopic techniques?
Key structural insights are obtained via:
- FT-IR : Identify PO₄ vibrations (900–1200 cm⁻¹), V–O/V–F bonds (900–950 cm⁻¹), and vanadyl bonds (~1000 cm⁻¹). For oxalate anions, symmetric C=O stretching (~1600 cm⁻¹) confirms resonance stabilization .
- PXRD : Detect crystallographic symmetry (e.g., center of symmetry in oxalate’s C–C bond) .
- Elemental analysis : Match calculated vs. observed C, H, and N percentages (e.g., 15.58% C, 6.54% H, 36.36% N for dihydrazinium oxalate) .
Q. What experimental design considerations are critical for microwave-assisted hydrothermal synthesis of materials using these compounds?
When synthesizing NASICON-structured Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ:
- Use equimolar mixtures of hydrazine sulfate/oxalic acid to produce cubic crystallites (size: ~5 µm) with high surface area (24.81 m²g⁻¹).
- Compare with oxalic acid alone (3.54 m²g⁻¹) or citric acid (agglomerated rods/plates) .
- Optimize reducing agent ratios to minimize agglomeration via surface energy minimization .
Advanced Research Questions
Q. How do electrochemical properties of Na₃V₂O₂ₓ(PO₄)₂F₃₋₂ₓ vary with hydrazine-oxalic acid reducing agents?
Electrochemical performance (2.5–4.3 V vs. Na⁺/Na):
- Oxalic acid alone : Delivers ~120 mAh/g at C/10, but rapid capacity fade at higher currents.
- Hydrazine sulfate/oxalic acid : Improves cyclability (derivative curves show stable dQ/dV peaks) due to enhanced ion diffusion from higher surface area .
- Hydrazine chloride/oxalic acid : Fibrous morphology (surface area: 44.28 m²g⁻¹) enhances rate capability but reduces initial capacity .
Data Contradiction : Despite similar cubic morphologies, hydrazine sulfate mixtures yield 7x higher surface area than oxalic acid alone, highlighting the role of counterions in nucleation .
Q. What mechanisms govern the catalytic decomposition of oxalic acid in the presence of hydrazine?
In nitric acid solutions:
- Pt/SiO₂ catalysts degrade oxalic acid via synergistic pathways, where hydrazine acts as a co-reductant for U(VI)/Np(V) ions.
- Decomposition efficiency depends on OH radical generation (enhanced by electron beam irradiation) .
Methodological Insight : Use HPLC (Rezex ROA column, 20 mM KHPO₄ mobile phase) and UV-Vis (DR-5000) to track oxalic acid and hydrazine degradation .
Q. How do hydrazine-oxalic acid derivatives function as stabilizers in polymer science?
- Oxalyl bis(benzylidenehydrazide) (C₁₆H₁₄N₄O₂) acts as a metal deactivator, inhibiting oxidation in synthetic polymers.
- Bis(salicyloyl)hydrazine derivatives stabilize via chelation, reducing thermal degradation .
Structural Requirement : Planar oxalate anions with resonance-stabilized C–O bonds enable strong intermolecular hydrogen bonding (N–H···O/N–H···N) .
Q. What analytical challenges arise in resolving decomposition pathways of hydrazine-oxalic acid systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
